molecular formula C35H66NO7P B13413884 (2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate CAS No. 93685-90-6

(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate

Cat. No.: B13413884
CAS No.: 93685-90-6
M. Wt: 643.9 g/mol
InChI Key: JQWAHKMIYCERGA-UHFFFAOYSA-N
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Description

(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate is a complex organic compound with the molecular formula C35H66NO7P . This compound is known for its unique structure, which includes both nonanoyloxy and octadecadienoyloxy groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate typically involves esterification and phosphorylation reactions. The process begins with the esterification of nonanoic acid and octadecadienoic acid with glycerol, followed by phosphorylation with trimethylamine and phosphoric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides and peroxides.

    Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound’s structure.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and products.

Major Products Formed

The major products formed from these reactions can include epoxides, alcohols, and substituted phosphinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.

    Biology: The compound’s unique structure makes it useful in studying lipid metabolism and membrane dynamics.

    Medicine: Research into its potential as a drug delivery agent and its interactions with biological membranes is ongoing.

    Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.

Mechanism of Action

The mechanism of action of (2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate involves its interaction with lipid bilayers and membrane proteins. The compound can integrate into lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

    Lecithin from Soybean: Similar in structure but derived from natural sources.

    Organic Sunflower Lecithin: Another phospholipid with comparable properties but different fatty acid composition.

Uniqueness

What sets (2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate apart is its synthetic origin and the specific combination of nonanoyloxy and octadecadienoyloxy groups, which confer unique chemical and physical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93685-90-6

Molecular Formula

C35H66NO7P

Molecular Weight

643.9 g/mol

IUPAC Name

(2-nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate

InChI

InChI=1S/C35H66NO7P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-24-25-27-34(37)41-31-33(32-42-44(39,40)30-29-36(3,4)5)43-35(38)28-26-23-13-11-9-7-2/h14-15,17-18,33H,6-13,16,19-32H2,1-5H3

InChI Key

JQWAHKMIYCERGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)COP(=O)(CC[N+](C)(C)C)[O-]

Origin of Product

United States

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